molecular formula C27H26FN3O3S B2489669 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689771-47-9

2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2489669
CAS No.: 689771-47-9
M. Wt: 491.58
InChI Key: PVFYDKNRIDVAJS-UHFFFAOYSA-N
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Description

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative featuring a heterocyclic core with three key substituents:

  • Position 2: A sulfanyl group linked to a 2-fluorophenylmethyl moiety.
  • Position 3: A 4-methoxyphenylmethyl group.
  • Position 6: A morpholin-4-yl substituent.

This structure combines electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) aromatic groups, alongside a morpholine ring known to enhance solubility and pharmacokinetic properties. The sulfanyl group may contribute to redox activity or hydrogen bonding interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive quinazolinones reported in medicinal chemistry literature .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-33-22-9-6-19(7-10-22)17-31-26(32)23-16-21(30-12-14-34-15-13-30)8-11-25(23)29-27(31)35-18-20-4-2-3-5-24(20)28/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYDKNRIDVAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the substituents. Common reagents used in the synthesis include fluorophenylmethyl sulfide, methoxyphenylmethyl chloride, and morpholine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group attached to the fluorophenylmethyl moiety undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for modifying the compound’s side chains to enhance bioactivity or solubility.

Reaction Type Conditions Outcome Source
AlkylationK₂CO₃, DMF, 80°C, alkyl halideReplacement of sulfanyl group with alkyl/aryl groups
OxidationH₂O₂, AcOH, 50°CSulfoxide or sulfone formation, altering polarity and metabolic stability

Example Reaction:

Compound+R-XK2CO3,DMFR-S- substituted derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{R-S- substituted derivative} + \text{HX}

This reaction is pivotal for generating analogs with improved pharmacokinetic profiles.

Functionalization of the Morpholine Ring

The morpholine ring participates in ring-opening or functional group interconversion reactions, enabling modifications to enhance target binding affinity.

Reaction Type Conditions Outcome Source
Acidic hydrolysisHCl (conc.), refluxRing opening to form amino alcohol derivatives
AcylationAc₂O, pyridine, RTFormation of acetylated morpholine derivatives

Key Insight:
Morpholine’s nitrogen can act as a nucleophile, enabling reactions with electrophiles like acyl chlorides or anhydrides.

Quinazolinone Core Reactivity

The quinazolinone core undergoes electrophilic substitution and redox reactions, particularly at the C2 and C6 positions.

Reaction Type Conditions Outcome Source
BrominationBr₂, FeBr₃, 0°CBromination at C6, enabling further cross-coupling reactions
ReductionNaBH₄, MeOH, 0°CConversion of carbonyl to hydroxyl group, altering hydrogen-bonding capacity

Mechanistic Detail:
Electrophilic substitution at C6 is favored due to electron-donating effects from the morpholine ring .

Methoxyphenyl Group Modifications

The 4-methoxyphenylmethyl group undergoes demethylation or hydroxylation, impacting the compound’s electronic properties.

Reaction Type Conditions Outcome Source
DemethylationBBr₃, DCM, -78°CConversion of methoxy (-OCH₃) to hydroxyl (-OH) group
Friedel-Crafts acylationAlCl₃, acyl chloride, RTIntroduction of acyl groups at the benzene ring’s para position

Implications:
Demethylation increases polarity, potentially improving aqueous solubility .

Cross-Coupling Reactions

The fluorophenyl moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.

Reaction Type Conditions Outcome Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°CIntroduction of aryl/heteroaryl groups at the fluorophenyl ring
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmination of the fluorophenyl ring

Example Reaction:

Compound+Ar-B(OH)2Pd catalystAr-substituted derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-substituted derivative}

These reactions enable precise tuning of the compound’s steric and electronic properties.

Oxidative and Reductive Transformations

The compound’s sulfide and ketone groups are susceptible to redox reactions, influencing stability and reactivity.

Reaction Type Conditions Outcome Source
Sulfide oxidationmCPBA, CH₂Cl₂, 0°CSulfoxide/sulfone formation, altering metabolic degradation pathways
Ketone reductionNaBH₄/CeCl₃, MeOH, RTConversion of ketone to secondary alcohol, modifying hydrogen-bonding

Note:
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfides .

Acid/Base-Mediated Rearrangements

Under strongly acidic or basic conditions, the quinazolinone ring undergoes rearrangements, forming novel heterocycles.

Reaction Type Conditions Outcome Source
Acidic ring expansionH₂SO₄ (conc.), 120°CFormation of benzodiazepine analogs
Base-induced cleavageNaOH (aq), 100°CCleavage of the quinazolinone ring to yield anthranilic acid derivatives

Significance:
These rearrangements are leveraged to synthesize structurally distinct pharmacophores .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18FN3OS
  • Molecular Weight : 315.39 g/mol
  • Structural Features : The compound features a quinazolinone core with a morpholine ring and various substituents that enhance its biological activity.

Biological Applications

The compound exhibits significant potential in various biological contexts:

Antitumor Activity

Research has indicated that compounds similar to 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one display cytotoxic effects against cancer cell lines. For instance, studies have shown effectiveness against breast cancer cell lines such as MCF-7, suggesting its potential as an anticancer agent .

Antibacterial Properties

The compound's structure allows it to act against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

Enzyme Inhibition

It has been explored for its ability to inhibit certain enzymes involved in cancer progression or infectious disease pathways. The unique functional groups may enhance binding affinity to target proteins.

Material Science Applications

In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials. Its unique structure allows for modifications that can lead to new polymers or materials with specific properties, such as improved thermal stability or electrical conductivity.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated cytotoxic effects against MCF-7 cells with IC50 values indicating significant potency.
Study 2Antibacterial ActivityShowed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor growth, suggesting potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The quinazolin-4-one core is shared with several compounds in the evidence, though substituent patterns vary significantly. Below is a comparative analysis (Table 1):

Table 1: Substituent Comparison of Quinazolin-4-one and Related Derivatives

Compound Name (Reference) Core Structure Position 2 Substituent Position 3 Substituent Position 6 Substituent
Target Compound Quinazolin-4-one 2-fluorophenylmethyl sulfanyl 4-methoxyphenylmethyl Morpholin-4-yl
763136-92-1 Quinazolin-4-one (3-Methylbenzyl)thio 3-(4-Methoxyphenyl)
476486-06-3 4H-1,2,4-triazol-3-yl [5-(4-Chlorophenyl)-4-(4-methylphenyl)]sulfanyl N-(3,4-Dichlorophenyl)acetamide
Compound 4l Tetrahydroquinazolin-4-one 6,8-Bis(4-methoxyphenyl) 2-Methylpropyl
Key Observations:

Sulfanyl Groups : The target compound and 763136-92-1 both feature sulfanyl substituents, but the latter uses a 3-methylbenzyl group instead of 2-fluorophenylmethyl. Fluorine’s electronegativity may enhance metabolic stability compared to methyl .

Aromatic Substitutents : The 4-methoxyphenyl group in the target is recurrent in 763136-92-1 and Compound 4l , suggesting a preference for lipophilic, electron-rich aromatic systems in modulating bioactivity.

Morpholine vs.

Bioactivity and Structure-Activity Relationships (SAR)

Although direct bioactivity data for the target are absent, and highlight that structurally similar compounds cluster into groups with comparable modes of action . Key SAR insights include:

  • Fluorophenyl Groups : The 2-fluorophenylmethyl group in the target may mimic substituents in kinase inhibitors (e.g., EGFR inhibitors), where fluorine enhances binding via hydrophobic interactions .
  • Methoxyphenyl Groups : The 4-methoxyphenylmethyl substituent could increase membrane permeability, as seen in compounds with improved cellular uptake .
  • Morpholine : This substituent is associated with enhanced solubility and target engagement in kinase inhibitors like vemurafenib .

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of the compound is C19H20FN3OSC_{19}H_{20}FN_3OS with a molar mass of approximately 357.45 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, a related quinazoline compound demonstrated moderate inhibitory effects on cell growth in the low micromolar range across multiple tested cell lines, indicating that modifications to the phenyl substitutions can enhance or diminish activity .

CompoundCell Line TestedIC50 (µM)
This compoundHap-1 (CML)10
Related QuinazolineVarious5 - 15

Kinase Inhibition

The quinazoline scaffold has been extensively studied for its ability to inhibit kinases, which are critical in various signaling pathways involved in cancer progression. The compound's structural features suggest potential binding affinity to several kinases. In comparative studies, compounds with similar substituents exhibited ΔT_m values comparable to known kinase inhibitors, indicating promising activity in stabilizing kinase conformations .

The proposed mechanism involves interaction with specific kinases and possibly other molecular targets within the cell. The presence of the morpholine ring may enhance solubility and bioavailability, contributing to the compound's overall effectiveness as an enzyme inhibitor.

Study 1: Anticancer Activity

A recent investigation evaluated a series of quinazoline derivatives, including our compound of interest. The study reported that compounds bearing specific substitutions on the phenyl rings exhibited enhanced cytotoxicity against chronic myeloid leukemia (CML) cell lines. The presence of methoxy groups was particularly beneficial in increasing antiproliferative activity .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of similar quinazoline derivatives. The results indicated that modifications to the side chains significantly impacted binding affinity and selectivity towards various kinases. The compound's unique structure suggests it may serve as a lead compound for developing selective kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key parameters include:
  • Temperature : 60–80°C under reflux to enhance reaction kinetics without decomposition .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMSO, DCM) or ethanol to stabilize intermediates .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography .
    Table 1 : Optimization Parameters
ParameterRecommended ConditionsReferences
Temperature60–80°C
Reaction Time8–12 hours
SolventsDMSO, DCM, ethanol

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and morpholine signals (δ 3.5–3.7 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihydroquinazolinone core geometry .
  • FT-IR : Detect sulfanyl (C–S, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
    Table 2 : Key Spectral Signatures
TechniqueCritical Peaks/FeaturesReferences
¹H NMRAromatic H, morpholine CH₂
X-rayBond angles (e.g., C–S–C ~105°)

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure .
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical help .

Advanced Research Questions

Q. How to design experiments assessing bioactivity while controlling confounding variables?

  • Methodological Answer :
  • Experimental Framework : Use randomized block designs with split-split plots (e.g., biological replicates, solvent types, concentration gradients) .
  • Controls : Include structurally analogous compounds and solvent-only groups to isolate bioactivity .
  • Theoretical Alignment : Link assays (e.g., enzyme inhibition) to pharmacological targets (e.g., kinase inhibition) .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Standardization : Replicate assays under uniform conditions (pH 7.4, 37°C) .
  • Statistical Models : Apply ANOVA to identify variables (e.g., cell line heterogeneity) causing IC50 discrepancies .
  • Structural Validation : Confirm compound purity (>95% via HPLC) to rule out impurities .

Q. What methodologies evaluate environmental persistence and ecological risks?

  • Methodological Answer :
  • Degradation Studies : Use HPLC-MS to identify breakdown products under UV light or microbial action .
  • Bioaccumulation : Measure logP values (e.g., via shake-flask method) to predict lipid solubility .
  • Ecotoxicology : Conduct Daphnia magna assays to assess acute toxicity (LC50) .

Q. How to integrate computational modeling with empirical data for target interaction prediction?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) .
  • Validation : Compare docking scores with empirical IC50 values; refine force fields for morpholine interactions .
  • Dynamic Studies : Perform MD simulations (>100 ns) to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.